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Alintegimod: A Technical Guide to a Novel Integrin Activator

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Alintegimod (also known as 7HP-349) is a clinical-stage, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3][4][5] Developed by 7 Hills Pharma, Alintegimod is under investigation for its potential to enhance immune responses against solid tumors.[3][4][5] This document provides a comprehensive technical overview of Alintegimod, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Alintegimod is chemically described as 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate. Its structure features a central polyethylene glycol linker connecting two bis(thiophen-2-ylmethyl)carbamate moieties.

Table 1: Chemical and Physicochemical Properties of Alintegimod



Property	Value	Reference
IUPAC Name	2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy] ethoxy]ethyl N,N-bis(thiophen- 2-ylmethyl)carbamate	
Synonyms	7HP-349, 7HP349	[3][5]
CAS Number	1378535-08-0	
Molecular Formula	C28H32N2O6S4	
Molecular Weight	620.8 g/mol	
XLogP3	4.6	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	10	
Rotatable Bond Count	19	-
Appearance	Solid (predicted)	_
Solubility	Soluble in DMSO	_

Note: Some physicochemical properties are computed and may not represent experimental values.

Pharmacology

Mechanism of Action:

Alintegimod is a first-in-class, orally delivered small molecule designed to selectively and allosterically activate the integrins LFA-1 (α L β 2) and VLA-4 (α 4 β 1).[2][4] These integrins are crucial for leukocyte trafficking, immune cell interactions, and the formation of the immunological synapse.[1][2] By binding to an allosteric site, **Alintegimod** induces a conformational change in LFA-1 and VLA-4, increasing their affinity for their respective ligands,



Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). [1] This enhanced binding promotes several key steps in the cancer immunity cycle.[1][2][4]

Pharmacodynamics:

The activation of LFA-1 and VLA-4 by **Alintegimod** leads to:

- Enhanced Leukocyte Adhesion: Increased binding of leukocytes to endothelial cells, facilitating their extravasation from the bloodstream into tissues, including the tumor microenvironment.
- Improved T-cell Activation: Strengthened interaction between T-cells and antigen-presenting cells (APCs), leading to a more robust activation of tumor-specific T-cells. Upregulation of Tcell activation markers such as CD69 and CD25 is an anticipated downstream effect.[6][7][8]
- Increased T-cell Infiltration into Tumors: Facilitated migration of activated T-cells into the tumor, a critical step for effective anti-tumor immunity.

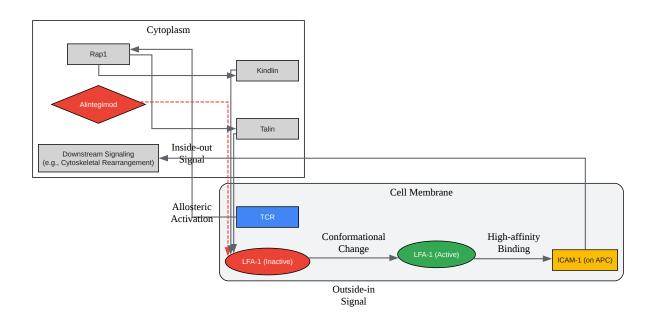
Pharmacokinetics:

Phase I clinical trials have demonstrated that **Alintegimod** is orally bioavailable and has a favorable safety profile at exposures exceeding therapeutic levels.[2][4]

Signaling Pathways

Alintegimod's mechanism of action involves the modulation of "inside-out" signaling pathways that control integrin activation. While the precise intracellular cascade initiated by **Alintegimod** is proprietary, the general pathways for LFA-1 and VLA-4 activation are well-established.

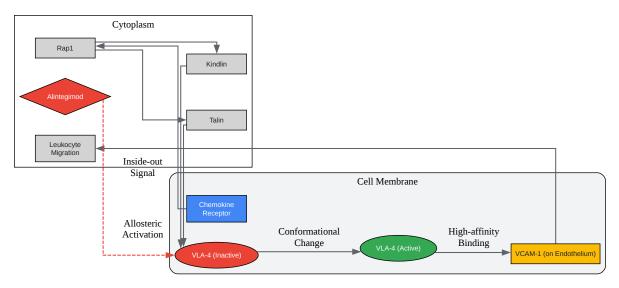




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Caption: LFA-1 Signaling Pathway Activation by Alintegimod.





Adhesion & Rolling

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Caption: VLA-4 Signaling Pathway Activation by Alintegimod.

Experimental Protocols

Detailed experimental protocols for the characterization of **Alintegimod** are proprietary to 7 Hills Pharma. However, the following sections describe general methodologies that are commonly used to assess the activity of integrin activators.

Cell Adhesion Assay



This assay quantifies the ability of **Alintegimod** to enhance the adhesion of leukocytes to endothelial cells or purified adhesion molecules.

Workflow:



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Caption: General Workflow for a Cell Adhesion Assay.

Methodology:

- Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or ICAM-1 overnight at 4°C.
- Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
- Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells) or primary leukocytes are labeled with a fluorescent dye such as Calcein-AM.
- Treatment: Labeled cells are pre-incubated with varying concentrations of Alintegimod or a vehicle control.
- Adhesion: The treated cells are added to the coated wells and allowed to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
- Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.
- Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The increase in fluorescence in **Alintegimod**-treated wells compared to control wells indicates enhanced adhesion.

T-Cell Activation Assay



This assay measures the effect of **Alintegimod** on the activation of T-cells, typically by assessing the expression of activation markers.

Workflow:



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